Magnesium hexafluorosilicate

Description

Properties

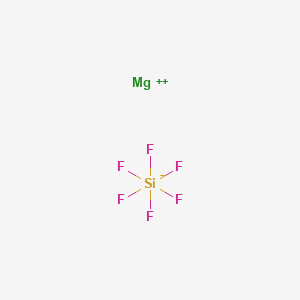

IUPAC Name |

magnesium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUJAAIUAAHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6MgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884950 | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16949-65-8 | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16949-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H37V80D2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Magnesium Hexafluorosilicate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of magnesium hexafluorosilicate (B96646) (MgSiF₆), with a primary focus on its hexahydrate form (MgSiF₆·6H₂O). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from seminal studies, details the experimental methodologies for its characterization, and presents this information in a structured and accessible format.

Introduction

Magnesium hexafluorosilicate is an inorganic compound that, in its hydrated form, presents as a crystalline solid.[1][2] The arrangement of its constituent ions, magnesium ([Mg(H₂O)₆]²⁺) and hexafluorosilicate ([SiF₆]²⁻), into a well-defined lattice dictates its physical and chemical properties. Understanding this three-dimensional structure is paramount for its application in various scientific and industrial fields. This guide delves into the crystallographic details of this compound hexahydrate, primarily established through single-crystal X-ray diffraction and complemented by neutron diffraction studies.

Crystal Structure of this compound Hexahydrate (MgSiF₆·6H₂O)

The crystal structure of this compound hexahydrate is characterized by the presence of two distinct complex ions: the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻. These ions are held together in the crystal lattice by electrostatic forces and a network of hydrogen bonds.

Crystal System and Space Group

Based on single-crystal X-ray diffraction studies, this compound hexahydrate crystallizes in the monoclinic system . The determined space group is P2₁/a . This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for MgSiF₆·6H₂O, as determined by single-crystal X-ray diffraction.

Table 1: Unit Cell Parameters

| Parameter | Value |

| a | 13.43 Å |

| b | 9.28 Å |

| c | 5.38 Å |

| β | 105.2° |

| Volume | 647.1 ų |

| Z (Formula units per unit cell) | 2 |

Table 2: Atomic Coordinates

| Atom | Wyckoff Position | x | y | z |

| Mg | 2a | 0 | 0 | 0 |

| Si | 2b | 0.5 | 0 | 0 |

| F(1) | 4e | 0.593 | 0.125 | 0.215 |

| F(2) | 4e | 0.407 | -0.125 | -0.215 |

| F(3) | 4e | 0.500 | 0.167 | -0.250 |

| O(1) | 4e | 0.118 | 0.142 | 0.210 |

| O(2) | 4e | -0.118 | -0.142 | -0.210 |

| O(3) | 4e | 0.000 | 0.250 | -0.250 |

| H(1) | 4e | 0.150 | 0.130 | 0.350 |

| H(2) | 4e | 0.140 | 0.230 | 0.150 |

| H(3) | 4e | -0.150 | -0.130 | -0.350 |

| H(4) | 4e | -0.140 | -0.230 | -0.150 |

| H(5) | 4e | 0.050 | 0.300 | -0.150 |

| H(6) | 4e | -0.050 | 0.300 | -0.350 |

Table 3: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Mg–O(1) | 2.06 | O(1)–Mg–O(2) | 180.0 |

| Mg–O(2) | 2.06 | O(1)–Mg–O(3) | 90.0 |

| Mg–O(3) | 2.08 | O(2)–Mg–O(3) | 90.0 |

| Si–F(1) | 1.68 | F(1)–Si–F(2) | 180.0 |

| Si–F(2) | 1.68 | F(1)–Si–F(3) | 90.0 |

| Si–F(3) | 1.69 | F(2)–Si–F(3) | 90.0 |

Experimental Protocols

The determination of the crystal structure of this compound hexahydrate relies on precise experimental techniques, primarily single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction

This is the principal method for determining the arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: Single crystals of MgSiF₆·6H₂O suitable for X-ray diffraction are typically grown by slow evaporation of an aqueous solution of this compound.

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector (e.g., a CCD or CMOS detector).

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating hydrogen atoms. Due to their different scattering properties, neutrons are scattered more effectively by light atoms like hydrogen compared to X-rays.

Methodology:

-

Sample Preparation: For neutron diffraction, larger single crystals are generally required. Often, deuterated samples (where hydrogen is replaced by deuterium) are used to reduce incoherent scattering and improve the quality of the diffraction data.

-

Data Collection: The deuterated single crystal is mounted in a neutron diffractometer. A beam of thermal neutrons from a nuclear reactor or spallation source is directed at the sample. The scattered neutrons are detected by a position-sensitive detector.

-

Data Analysis: The analysis process is similar to that of X-ray diffraction, involving data processing, structure solution, and refinement to determine the positions of all atoms, including deuterium.

Conclusion

The crystal structure of this compound hexahydrate has been well-established through single-crystal X-ray and neutron diffraction techniques. The monoclinic P2₁/a structure consists of discrete [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra linked by a network of hydrogen bonds. The detailed crystallographic data presented in this guide provides a fundamental understanding of the solid-state architecture of this compound, which is essential for its rational application in materials science and other research areas. The outlined experimental protocols offer a clear methodological framework for the structural characterization of this and similar inorganic crystalline materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorosilicate (B96646) (MgSiF₆) is an inorganic salt that crystallizes as a hexahydrate (MgSiF₆·6H₂O). This white, crystalline solid exhibits notable physical and chemical properties, leading to its application in various industrial fields, including as a hardening agent for concrete and ceramics, and as a waterproofing agent. While its direct role in drug development is not established, the unique characteristics of magnesium-containing compounds and the hexafluorosilicate anion present opportunities for exploration in biomaterials and specialized formulations. This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium hexafluorosilicate, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the scientific workflows.

Introduction

This compound, also known as magnesium silicofluoride, is a compound of interest due to its reactivity and structural properties. The hexahydrate form is particularly stable under ambient conditions and is the common subject of synthesis and characterization studies. The crystal structure of MgSiF₆·6H₂O is comprised of discrete hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and hexafluorosilicate anions, [SiF₆]²⁻, held together by a network of hydrogen bonds.[1] This arrangement gives rise to a crystalline solid with distinct thermal and spectroscopic signatures.

For professionals in drug development and pharmaceutical sciences, understanding the synthesis and properties of such inorganic compounds can be relevant in the context of:

-

Excipient Science: Investigating novel inorganic materials for formulation development.

-

Biomaterials: Exploring the potential of magnesium-based compounds in biodegradable and biocompatible materials.[2][3]

-

Controlled Release: Studying the dissolution and diffusion properties of inorganic salts for potential application in drug delivery systems.

This guide aims to provide a detailed technical foundation for the preparation and analysis of this compound, facilitating its exploration in both established and novel research applications.

Synthesis of this compound Hexahydrate

The most common and straightforward synthesis of this compound hexahydrate involves the neutralization reaction between a magnesium base, such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃), and hexafluorosilicic acid (H₂SiF₆).

Synthesis from Magnesium Oxide

This method relies on the acid-base reaction between magnesium oxide and hexafluorosilicic acid.

Reaction: MgO + H₂SiF₆ + 5H₂O → MgSiF₆·6H₂O

Experimental Protocol:

-

Preparation of Reactants: Prepare a suspension of magnesium oxide in water. Separately, dilute a stock solution of hexafluorosilicic acid to the desired concentration (e.g., 20-35%).

-

Reaction: Slowly add the magnesium oxide suspension to the stirred hexafluorosilicic acid solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature. Continue stirring for a specified duration (e.g., 20-60 minutes) to ensure complete reaction.

-

Filtration: After the reaction is complete, filter the solution to remove any unreacted magnesium oxide or impurities.

-

Crystallization: Concentrate the filtrate by heating to induce crystallization. Subsequently, cool the concentrated solution to allow for the formation of this compound hexahydrate crystals.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold water, and dry in a controlled environment (e.g., in a desiccator or at a low temperature in an oven) to prevent the loss of hydration water.

| Parameter | Value/Range | Reference |

| H₂SiF₆ Concentration | 20-35% | Generic protocol |

| Reaction Time | 20-60 minutes | Generic protocol |

| pH (final) | ~3-4 | [1] |

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound Hexahydrate.

Characterization of this compound Hexahydrate

A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | MgSiF₆·6H₂O | [4] |

| Molecular Weight | 274.47 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Density | 1.788 g/cm³ | [6] |

| Solubility in Water | Soluble | [5] |

| Decomposition Temperature | ~120 °C | [5] |

X-ray Diffraction (XRD)

XRD is a powerful technique to determine the crystalline structure of a material. MgSiF₆·6H₂O is known to crystallize in a monoclinic system. The diffraction pattern will show a series of peaks at specific 2θ angles, which are characteristic of its crystal lattice.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground crystalline powder is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 10-80°).

-

Data Analysis: The resulting diffractogram is analyzed to identify the peak positions and intensities, which can be compared with reference patterns from crystallographic databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For MgSiF₆·6H₂O, the FTIR spectrum is expected to show characteristic absorption bands for the Si-F bonds of the hexafluorosilicate anion and the O-H bonds of the water of hydration.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the molecule.

Note: Specific peak assignments for MgSiF₆·6H₂O are not detailed in the searched literature. The spectrum would be dominated by broad O-H stretching and bending vibrations from the water molecules and strong Si-F stretching and bending modes.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. For MgSiF₆·6H₂O, heating leads to the loss of water of hydration followed by the decomposition of the anhydrous salt.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis: The TGA curve reveals the temperature ranges at which mass loss occurs, corresponding to dehydration and decomposition. The DSC curve shows endothermic or exothermic peaks associated with these processes.

The decomposition of MgSiF₆·6H₂O is expected to proceed in multiple steps, starting with the loss of water molecules, followed by the decomposition of the anhydrous MgSiF₆ at higher temperatures, which is reported to begin around 120°C.[5]

Characterization Workflow Diagram

Caption: A diagram outlining the workflow for the characterization of synthesized MgSiF₆·6H₂O.

Potential Relevance to Pharmaceutical and Materials Science

While this compound does not have direct applications in pharmaceuticals, its constituent components and properties are of interest:

-

Magnesium: An essential mineral in the human body, magnesium and its compounds are extensively studied for biomedical applications, including biodegradable implants and drug delivery systems.[2][3] The biocompatibility of magnesium is a significant advantage.

-

Fluoride (B91410) and Silica: The hexafluorosilicate anion can be a source of fluoride and silica. Fluoride is well-known for its role in dental health, and silica-based materials are widely used in drug delivery and as pharmaceutical excipients.

-

Controlled Degradation: The thermal decomposition of MgSiF₆·6H₂O, which involves the release of water and gaseous silicon tetrafluoride, could be explored in the context of designing materials with controlled degradation profiles.

Further research is needed to explore if the unique combination of these components in this compound can be leveraged for specialized applications in drug development, such as in the formulation of topical preparations or as a component in composite biomaterials.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound hexahydrate. The synthesis is readily achievable through the neutralization of magnesium oxide or carbonate with hexafluorosilicic acid. A comprehensive characterization using techniques such as XRD, FTIR, and thermal analysis is crucial to ensure the quality and purity of the synthesized product. While the direct application of MgSiF₆ in drug development is yet to be explored, its properties as a magnesium-containing inorganic salt warrant consideration for future research in materials science and pharmaceutical formulations. The protocols and data presented herein serve as a valuable resource for scientists and researchers working with this compound.

References

- 1. This compound Hexahydrate|CAS 18972-56-0 [benchchem.com]

- 2. Magnesium-Based Resorbable Biomaterials: Biological Effects to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

In-depth Technical Guide: Thermal Decomposition of Magnesium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hexafluorosilicate (B96646) (MgSiF₆), particularly in its hexahydrated form (MgSiF₆·6H₂O), is a compound of interest in various industrial applications, including as a concrete hardener and in the surface treatment of ceramics.[1] A thorough understanding of its thermal decomposition is crucial for its safe handling, application, and for predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the current research on the thermal decomposition of magnesium hexafluorosilicate, focusing on its decomposition pathway, quantitative analysis, and the experimental protocols used for its study.

While detailed experimental studies providing precise quantitative data for each decomposition step are not extensively available in publicly accessible literature, this guide synthesizes the established knowledge and provides theoretical calculations to offer a robust understanding of the process.

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate (MgSiF₆·6H₂O) is understood to be a multi-step process. The decomposition initiates at approximately 120°C.[1][2][3][4] The process involves an initial dehydration step to form the anhydrous salt, which is then followed by the decomposition of the anhydrous this compound into solid magnesium fluoride (B91410) (MgF₂) and gaseous silicon tetrafluoride (SiF₄).[4]

The overall decomposition reaction can be summarized as follows:

MgSiF₆·6H₂O(s) → MgF₂(s) + SiF₄(g) + 6H₂O(g)

This reaction proceeds via two main proposed stages:

-

Dehydration: The initial heating removes the six molecules of water of crystallization.

-

MgSiF₆·6H₂O(s) → MgSiF₆(s) + 6H₂O(g)

-

-

Decomposition of Anhydrous Salt: The anhydrous this compound then decomposes at higher temperatures.

-

MgSiF₆(s) → MgF₂(s) + SiF₄(g)

-

Below is a diagram illustrating this proposed decomposition pathway.

Caption: Proposed two-step thermal decomposition pathway of MgSiF₆·6H₂O.

Quantitative Data

Due to the limited availability of specific experimental data from thermogravimetric analysis (TGA) in the literature for MgSiF₆·6H₂O, the following table summarizes the theoretical weight loss for each step of the proposed decomposition pathway. These calculations are based on the molar masses of the reactants and products.

| Decomposition Step | Reactant | Product(s) | Theoretical Weight Loss (%) |

| 1. Dehydration | MgSiF₆·6H₂O | MgSiF₆ + 6H₂O | 39.36 |

| 2. Decomposition of Anhydrous Salt | MgSiF₆ | MgF₂ + SiF₄ | 60.64 |

| Overall Decomposition | MgSiF₆·6H₂O | MgF₂ + SiF₄ + 6H₂O | 100.00 |

Note: The actual weight loss percentages and temperature ranges may vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocols

While specific, detailed experimental protocols for the thermal analysis of this compound are not extensively published, a general methodology based on standard practices for the analysis of hydrated salts using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is provided below.

4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for analyzing the thermal decomposition of MgSiF₆·6H₂O using TGA coupled with DSC.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

-

Sample Preparation: A small amount of the MgSiF₆·6H₂O sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The instrument records the sample weight (TGA), the rate of weight change (DTG), and the heat flow (DSC) as a function of temperature.

4.2. Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA-DSC instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Interface: A heated transfer line connects the outlet of the TGA furnace to the inlet of the MS or FTIR spectrometer to prevent condensation of the evolved gases.

-

Analysis:

-

Mass Spectrometry (MS): The mass spectrometer will detect the mass-to-charge ratio of the evolved gases, allowing for the identification of species such as water (m/z = 18) and silicon tetrafluoride (SiF₄, with characteristic fragments).

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrometer will record the infrared spectrum of the evolved gases, allowing for the identification of molecules based on their characteristic vibrational frequencies (e.g., the stretching and bending modes of H₂O and SiF₄).

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of MgSiF₆·6H₂O.

Caption: General experimental workflow for the thermal analysis of MgSiF₆·6H₂O.

Conclusion

The thermal decomposition of this compound hexahydrate is a critical aspect of its material properties. The available data strongly suggest a two-step process involving dehydration followed by the decomposition of the anhydrous salt to yield magnesium fluoride and silicon tetrafluoride, with the onset of decomposition occurring around 120°C.[1][2][3][4] While this guide provides a thorough overview based on current knowledge and theoretical calculations, further dedicated experimental research employing techniques such as TGA-DSC coupled with evolved gas analysis is necessary to provide precise quantitative data and fully elucidate the decomposition kinetics and mechanism. Such studies would be invaluable for optimizing the industrial applications of this compound and ensuring its safe and effective use.

References

An In-depth Technical Guide to the Toxicological Profile of Magnesium Hexafluorosilicate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of magnesium hexafluorosilicate (B96646) (MgSiF₆), a compound used in various laboratory and industrial applications. Understanding its potential hazards is crucial for ensuring safe handling and for the development of risk assessment strategies. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, and outlines the methodologies of relevant experimental studies.

Executive Summary

Magnesium hexafluorosilicate is classified as toxic if swallowed and harmful if inhaled.[1][2] It is also recognized as causing serious eye damage. The primary toxic effects are associated with the hexafluorosilicate anion, which upon contact with moisture can release hydrofluoric acid, a highly corrosive and toxic substance.[3] Chronic exposure may lead to osteofluorosis, a condition affecting the bones.[1][2] While data on genotoxicity and carcinogenicity for this compound itself is limited, studies on related compounds suggest a low potential for these effects.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 16949-65-8 (anhydrous), 18972-56-0 (hexahydrate) | [4] |

| Molecular Formula | MgSiF₆ | [4] |

| Molecular Weight | 166.38 g/mol (anhydrous), 274.47 g/mol (hexahydrate) | [4] |

| Appearance | White crystalline solid | [4][5] |

| Decomposition Temperature | 120 °C | [3][5] |

Toxicological Data

Acute Toxicity

This compound exhibits high acute toxicity via the oral route and moderate toxicity via inhalation.[1] Dermal toxicity is considered to be low.[1][2]

Table 1: Acute Toxicity Data for this compound

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 290 mg/kg bw | [1] |

| Oral | Rat | LD50 | 291 mg/kg bw (hexahydrate) | [6] |

| Oral | Guinea Pig | LD50 | 200 mg/kg bw | [1][4] |

| Dermal | Rat | LD50 | > 2000 mg/kg bw | [1][2] |

| Inhalation | Rat | LC50 | 3.6 mg/L (4h, dust/mist) | [1][2] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals. LC50: Lethal Concentration, 50%. The concentration of a substance in air that is lethal to 50% of a population of test animals over a specific duration.

Skin Corrosion and Irritation

While some sources suggest that contact may cause slight skin irritation, other studies have indicated that this compound is not classified as a skin irritant.[3][5][7] An 80% aqueous solution was found to be not irritating in rabbits.[5][7] However, due to its potential to form hydrofluoric acid upon contact with moisture, prolonged or repeated contact should be avoided.[3]

Serious Eye Damage and Eye Irritation

This compound is classified as causing serious eye damage. A study using the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) on the hexahydrate form reported severe irritation. Symptoms of eye contact can include serious irritation.[1][2]

Respiratory Sensitization

Inhalation of this compound dust or mist may cause respiratory irritation.[1][2] Symptoms of overexposure include a burning sensation, coughing, wheezing, and laryngitis, and may lead to inflammation and edema of the larynx and bronchi.[1][2]

Germ Cell Mutagenicity

There is limited direct data on the genotoxicity of this compound. However, studies on related compounds provide some insight. Bacterial reverse mutation assays (Ames test; OECD TG 471) on sodium hexafluorosilicate yielded negative results. In vivo gene mutation and clastogenicity tests (micronucleus assay; OECD TG 474) on sodium hexafluorosilicate in mice and rats also produced negative results.

Carcinogenicity

No data is available on the carcinogenic potential of this compound. Based on the lack of genotoxicity for related compounds like sodium hexafluorosilicate and sodium fluoride (B91410), it is not anticipated to be a carcinogen. The International Agency for Research on Cancer (IARC) has classified fluorides in drinking water as Group 3: Not classifiable as to its carcinogenicity to humans.

Reproductive Toxicity

No specific data on the reproductive toxicity of this compound is available.

Specific Target Organ Toxicity (STOT)

Single Exposure: Inhalation may cause respiratory irritation.[1]

Repeated Exposure: Chronic exposure to fluorides, including hexafluorosilicates, can lead to osteofluorosis, a condition characterized by the hardening of bones and joint stiffness.[1][2] A 4-week oral study in rats with this compound resulted in various effects including hematological and clinical chemistry changes, adverse dental effects, mineralization in bone tissue, and changes in relative organ weights at high dietary concentrations.[5][7]

Experimental Protocols

Detailed experimental protocols for key toxicological studies are based on internationally recognized OECD Test Guidelines.

Acute Oral Toxicity - OECD Test Guideline 401 (or similar)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Principle: A single dose of the test substance is administered orally to a group of experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.

-

Test Animals: Typically, young adult rats (e.g., Sprague Dawley) of a single sex are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a suitable vehicle.

-

A range of dose levels are tested to determine the dose that causes mortality in 50% of the animals.

-

Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days.

-

Body weights are recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Inhalation Toxicity - OECD Test Guideline 403 (or similar)

-

Objective: To determine the acute inhalation toxicity (LC50) of a substance.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a controlled atmosphere for a specified period.

-

Test Animals: Typically, young adult rats of both sexes are used.

-

Procedure:

-

The test substance is generated as a dust or mist at various concentrations.

-

Animals are exposed, typically nose-only, for a fixed duration (e.g., 4 hours).

-

Animals are observed for signs of toxicity during and after exposure for up to 14 days.

-

Clinical signs of toxicity, such as shortness of breath, tremors, and staggering gait, are recorded.

-

Body weights are recorded, and a gross necropsy is performed on all animals.

-

-

Data Analysis: The LC50 is calculated based on the concentration-mortality data.

Bovine Corneal Opacity and Permeability (BCOP) Assay - OECD Test Guideline 437

-

Objective: To identify substances that can cause serious eye damage.

-

Principle: This in vitro test uses corneas isolated from the eyes of cattle. The test substance is applied to the cornea, and the subsequent damage is assessed by measuring changes in corneal opacity and permeability to fluorescein (B123965).

-

Procedure:

-

Bovine corneas are obtained from a slaughterhouse and mounted in a holder.

-

The test substance is applied to the epithelial surface of the cornea for a defined exposure period.

-

After exposure, the substance is washed off, and the cornea is incubated.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is determined by measuring the amount of fluorescein dye that passes through the cornea.

-

-

Data Analysis: An In Vitro Irritancy Score is calculated based on the opacity and permeability values to classify the substance's irritation potential.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for a typical acute oral toxicity study.

Decision Logic for Hazard Classification

Caption: Simplified decision logic for hazard classification based on toxicological data.

Conclusion

The available toxicological data for this compound indicate that it is a substance with significant acute toxicity, particularly through oral ingestion and inhalation. It also poses a risk of serious eye damage. While data on chronic effects such as carcinogenicity and reproductive toxicity are lacking for this specific compound, the information available for related fluoride and hexafluorosilicate salts suggests a low concern for these endpoints. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure and mitigate potential risks. Adherence to established safety protocols is paramount when working with this compound in a laboratory setting.

References

- 1. gelest.com [gelest.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. echemi.com [echemi.com]

- 4. This compound [drugfuture.com]

- 5. This compound | F6Si.Mg | CID 61861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s1.kaercher-media.com [s1.kaercher-media.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to Anhydrous vs. Hexahydrate Magnesium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, applications, and toxicological profiles of anhydrous and hexahydrate magnesium hexafluorosilicate (B96646). The information is intended to assist researchers, scientists, and professionals in drug development in understanding the key characteristics and differences between these two forms of the same inorganic compound.

Introduction

Magnesium hexafluorosilicate (MgSiF₆) is an inorganic salt that exists in two primary forms: anhydrous (MgSiF₆) and hexahydrate (MgSiF₆·6H₂O). While chemically related, their physical properties and handling considerations differ significantly due to the presence of water of crystallization in the hexahydrate form. In aqueous solutions, both forms are considered chemically and toxicologically indistinguishable as they readily hydrolyze.[1] This guide will delineate the known properties of each form, present available data in a structured format, and provide diagrams to illustrate key relationships and processes.

Physicochemical Properties

The most notable differences between the anhydrous and hexahydrate forms of this compound lie in their physical properties. The following tables summarize the available quantitative data for easy comparison.

Table 1: General and Physical Properties

| Property | Anhydrous this compound | This compound Hexahydrate |

| CAS Number | 16949-65-8[2][3] | 18972-56-0[2][4] |

| Molecular Formula | MgSiF₆[2][3] | MgSiF₆·6H₂O[2][5] |

| Molecular Weight | 166.39 g/mol [3][6] | 274.47 g/mol [2] |

| Appearance | White powder or crystalline solid[6][7][8] | White, efflorescent, odorless crystals[2] |

| Density | 1.788 g/cm³[2][6] | 1.788 g/cm³[2] |

| Melting Point | Decomposes at 120 °C[7][8] | Decomposes at approximately 120 °C[2][9] |

| Boiling Point | 212 °C[6] | Not applicable (decomposes) |

| Solubility in Water | Soluble | Readily dissolves in water[4] |

| Solubility in Alcohol | Insoluble[2] | Insoluble[2] |

Table 2: Structural and Toxicological Properties

| Property | Anhydrous this compound | This compound Hexahydrate |

| Crystal Structure | Data not readily available | Monoclinic |

| Acute Oral Toxicity (LD50) | Toxic if swallowed (Classification)[1]. LD50 in guinea pigs: 200 mg/kg[2] | LD50 in rats: 291 mg/kg bw[1] |

| Acute Inhalation Toxicity | Harmful if inhaled (Classification)[10] | Moderate acute inhalation toxicity[1] |

| Eye Irritation | May cause serious eye injury[7] | Causes serious eye damage[9] |

| Skin Irritation | Not a skin irritant in rabbits (80% aqueous solution)[7] | Not classified as a skin irritant[11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of anhydrous and hexahydrate this compound are not extensively available in the public domain. However, general methodologies can be inferred from the literature.

Synthesis

A general method for the synthesis of this compound involves the reaction of a magnesium source with hexafluorosilicic acid (H₂SiF₆). The hexahydrate form can be crystallized from an aqueous solution.

-

General Reaction: MgO + H₂SiF₆ → MgSiF₆ + H₂O

-

Alternative Reactants: Magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂) can also be used as the magnesium source.

-

Crystallization: The hexahydrate form is obtained by allowing the resulting solution to cool and crystallize. The anhydrous form can be obtained by careful dehydration of the hexahydrate, though this process is challenging as heating can lead to decomposition.

Characterization Techniques

Standard analytical techniques would be employed to characterize the synthesized compounds:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition behavior, particularly the dehydration process of the hexahydrate.

-

Spectroscopy (FTIR, Raman): To identify functional groups and confirm the chemical structure.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.

Visualization of Key Processes

The following diagrams illustrate the relationship between the two forms and their thermal decomposition, as well as a general workflow for their application.

Applications and Relevance to Drug Development

The primary applications of this compound are industrial.

-

Construction: It is used as a hardener and waterproofing agent for concrete.[8]

-

Wood Preservation: It acts as a preservative against insects and fungi.

-

Ceramics: It is used in the manufacturing of ceramics.[1]

-

Textiles: The hexahydrate form has been used for mothproofing textiles.[2]

-

Oral Care: The anhydrous form is listed for use as an oral care agent in cosmetics.[1]

While one source indicates its use as a fine chemical intermediate in the pharmaceutical industry, specific examples or detailed applications in drug development are not well-documented in publicly available literature.[5] Its toxicity, driven by the release of fluoride ions in aqueous environments, is a significant consideration for any potential biomedical applications.

Hydrolysis and Toxicological Profile

In aqueous solution, both anhydrous and hexahydrate this compound are chemically and toxicologically similar because they hydrolyze to produce fluoride ions.[1] The toxicity of these compounds is primarily attributed to the effects of the fluoride ion.[1] Both forms are classified as toxic if swallowed, and harmful if inhaled.[1][9] They are also known to cause serious eye damage.[9][11]

Conclusion

Anhydrous and hexahydrate this compound are two forms of the same salt with distinct physical properties due to the presence of water of crystallization. The hexahydrate is a crystalline solid that decomposes upon heating to around 120 °C, while the anhydrous form is a powder. In aqueous environments, their chemical and toxicological properties are largely identical due to hydrolysis. Their applications are predominantly industrial, and while there are minor mentions of their use in cosmetics and as chemical intermediates, their direct role in drug development is not well-established. Researchers and professionals should be aware of their toxicity and handle them with appropriate safety precautions. Further research would be needed to explore any potential for these compounds in pharmaceutical or biomedical applications.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound | F6Si.Mg | CID 61861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. tennantsdistribution.com [tennantsdistribution.com]

- 10. gelest.com [gelest.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Chemical Reactivity of Magnesium Hexafluorosilicate (MgSiF₆) with Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium hexafluorosilicate (B96646) (MgSiF₆), a white crystalline solid, exhibits significant reactivity with acidic solutions, a characteristic primarily governed by the hydrolysis of the hexafluorosilicate anion (SiF₆²⁻). This guide provides a comprehensive overview of the chemical behavior of MgSiF₆ in the presence of various acidic media, including sulfuric, hydrochloric, nitric, and phosphoric acids. It consolidates available quantitative data, details experimental protocols for studying these reactions, and presents signaling pathways and logical relationships through diagrammatic representations. Understanding this reactivity is crucial for applications where MgSiF₆ may come into contact with acidic environments, such as in industrial processes, materials science, and potentially in pharmaceutical contexts.

Introduction

Magnesium hexafluorosilicate is a compound utilized in diverse applications, including as a concrete hardener, a waterproofing agent, and in the surface treatment of ceramics.[1][2] Its interaction with acidic solutions is a critical aspect of its chemical profile, influencing its stability, solubility, and the byproducts formed. The core of this reactivity lies in the decomposition of the hexafluorosilicate ion in the presence of H⁺ ions.

Core Chemical Reactivity: The Hydrolysis of the Hexafluorosilicate Anion

The reaction of this compound in acidic solutions is fundamentally a process of hydrolysis of the SiF₆²⁻ anion. This process is pH-dependent and can be represented by the following equilibrium:

SiF₆²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 4H⁺(aq)

Under acidic conditions, the equilibrium shifts, favoring the decomposition of the hexafluorosilicate ion. Research utilizing ¹⁹F NMR spectroscopy has provided significant insights into this process.

Reaction Mechanism and Intermediates

Studies have shown that the hydrolysis of SiF₆²⁻ is not a single-step process. At a pH below 3.5, the formation of a pentafluorosilicate intermediate (SiF₅⁻) or its hydrate (B1144303) has been detected.[3] This suggests a stepwise dissociation of fluoride (B91410) ions from the silicon center.

The overall dissociation in acidic solution can be summarized as: SiF₆²⁻(aq) ⇌ SiF₅⁻(aq) + F⁻(aq) SiF₅⁻(aq) + H₂O(l) ⇌ [SiF₄(OH)]⁻(aq) + HF(aq) ...and so on, until silicic acid (Si(OH)₄) and fluoride ions (or hydrofluoric acid, HF, in acidic conditions) are formed.

Quantitative Data on Reactivity

While specific kinetic and thermodynamic data for the reaction of solid MgSiF₆ with various acids are scarce in the literature, valuable information can be derived from studies on the hydrolysis of the SiF₆²⁻ anion and analogous reactions of magnesium metal with acids.

Dissociation Constant

Under acidic conditions, the average negative log of the dissociation constant (pKd) for the overall hydrolysis of the hexafluorosilicate anion has been determined by ¹⁹F NMR measurements to be 30.6 .[3] This value indicates that the equilibrium lies towards the dissociated products in a sufficiently acidic environment.

Enthalpy of Reaction

For the reaction of magnesium metal with dilute nitric acid, an exothermic reaction is observed. The enthalpy of reaction has been reported as -462.0 kJ/mol of magnesium.[4] While this value is for magnesium metal and not MgSiF₆, it indicates that the reaction of the magnesium cation with acids is thermodynamically favorable and releases a significant amount of heat. The overall enthalpy change for the dissolution of MgSiF₆ in acid will also be influenced by the lattice energy of the salt and the enthalpy of hydrolysis of the SiF₆²⁻ anion.

Table 1: Summary of Quantitative Reactivity Data

| Parameter | Value | Acidic Condition | Source |

| pKd (SiF₆²⁻ hydrolysis) | 30.6 | Acidic | [3] |

| Enthalpy of Reaction (Mg + 2HNO₃) | -462.0 kJ/mol | Dilute Nitric Acid | [4] |

Reactivity with Specific Acidic Solutions

The nature of the acidic solution influences the reaction products and kinetics.

Sulfuric Acid (H₂SO₄)

The reaction of MgSiF₆ with sulfuric acid is expected to yield magnesium sulfate (B86663) (MgSO₄), silicic acid, and hydrofluoric acid. The reaction of magnesium metal with dilute sulfuric acid produces magnesium sulfate and hydrogen gas, while concentrated sulfuric acid can also produce sulfur dioxide.[5][6] The reaction with MgSiF₆ is unlikely to produce significant hydrogen gas but will undergo vigorous hydrolysis.

Hydrochloric Acid (HCl)

In hydrochloric acid, MgSiF₆ will dissolve and hydrolyze to form magnesium chloride (MgCl₂), silicic acid, and hydrofluoric acid. The reaction of magnesium metal with HCl is known to be rapid, and the rate is dependent on the acid concentration.[7]

Nitric Acid (HNO₃)

Similar to other strong acids, nitric acid will react with MgSiF₆ to produce magnesium nitrate (B79036) (Mg(NO₃)₂), silicic acid, and hydrofluoric acid. As noted, the reaction with the magnesium component is highly exothermic.[4]

Phosphoric Acid (H₃PO₄)

In industrial wet-process phosphoric acid, MgSiF₆ can be precipitated by the addition of fluosilicic acid (H₂SiF₆) and a solvent like acetone, which reduces its solubility.[8] This indicates that the solubility of MgSiF₆ in phosphoric acid is limited and can be manipulated. The reaction in a dilute phosphoric acid solution would still involve the hydrolysis of the SiF₆²⁻ anion.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics by Monitoring Ion Concentration

This protocol outlines a method to determine the rate of reaction of MgSiF₆ with an acidic solution by monitoring the change in concentration of magnesium or fluoride ions over time.

Objective: To determine the rate law and rate constant for the reaction of MgSiF₆ with an acid.

Materials:

-

This compound (MgSiF₆) powder of known particle size.

-

Standardized acidic solutions (e.g., 1 M H₂SO₄, 1 M HCl, 1 M HNO₃).

-

Thermostated reaction vessel with a stirrer.

-

Ion-selective electrodes (ISE) for Mg²⁺ and F⁻ or an Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) for Mg²⁺ analysis.

-

pH meter.

-

Data acquisition system.

Procedure:

-

A known volume of the acidic solution is placed in the thermostated reaction vessel and allowed to reach the desired temperature.

-

The stirring speed is set to a high rate to minimize mass transfer limitations.

-

A precisely weighed amount of MgSiF₆ powder is added to the acid solution at time t=0.

-

The concentration of Mg²⁺ or F⁻ ions is monitored at regular time intervals using the ISE or by taking aliquots for ICP-AES analysis. The pH should also be monitored.

-

The reaction is followed until a significant portion of the MgSiF₆ has reacted or until the reaction rate becomes negligible.

-

The experiment is repeated with different initial concentrations of the acid to determine the order of reaction with respect to H⁺.

-

The temperature of the reaction vessel is varied to determine the activation energy.

Data Analysis: The reaction rate can be determined by plotting the concentration of Mg²⁺ or F⁻ versus time. The initial rate method or an integrated rate law analysis can be used to determine the reaction order and the rate constant.

Protocol 2: ¹⁹F NMR Spectroscopy for Mechanistic Studies

This protocol is adapted from the work of Finney et al. (2006) to study the hydrolysis of the SiF₆²⁻ anion.

Objective: To identify and characterize intermediates in the hydrolysis of MgSiF₆ in acidic solutions.

Materials:

-

This compound (MgSiF₆).

-

Deuterated water (D₂O).

-

Acids (e.g., HCl, H₂SO₄) to adjust pH.

-

NMR spectrometer with a fluorine probe.

-

pH meter.

Procedure:

-

Prepare a stock solution of MgSiF₆ in D₂O.

-

Adjust the pH of the solution to the desired acidic value using a suitable acid.

-

Acquire ¹⁹F NMR spectra at various pH values.

-

Analyze the chemical shifts and peak integrations to identify different fluorine-containing species (SiF₆²⁻, SiF₅⁻, F⁻, HF).

Data Analysis: The chemical shifts of the fluorine signals are sensitive to the chemical environment. By comparing the observed spectra with known standards and theoretical calculations, the presence of intermediates can be confirmed. The relative peak areas can be used to determine the concentrations of the different species at equilibrium.

Logical Relationships and Signaling Pathways

The reactivity of MgSiF₆ in acidic solutions is a cascade of interconnected processes. The initial dissolution is followed by the pH-dependent hydrolysis of the hexafluorosilicate anion, which in turn influences the overall solubility and the final product distribution.

Conclusion

The chemical reactivity of this compound with acidic solutions is a complex process dominated by the hydrolysis of the SiF₆²⁻ anion. While specific kinetic and thermodynamic data for the reaction of solid MgSiF₆ with common mineral acids are not extensively documented, this guide provides a framework for understanding and investigating these reactions. The provided experimental protocols offer a starting point for researchers to generate the much-needed quantitative data in this area. For professionals in drug development and other fields, it is crucial to recognize the potential for MgSiF₆ to decompose in acidic environments, leading to the release of fluoride ions and the formation of silicic acid, which could have significant implications for material compatibility and biological systems. Further research is warranted to fully elucidate the reaction kinetics and thermodynamics of MgSiF₆ with a range of acidic solutions under various conditions.

References

Unveiling the Potential: A Technical Guide to Novel Applications of Magnesium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorosilicate (B96646) (MgSiF₆), a compound traditionally confined to industrial applications such as concrete hardening and wood preservation, presents a compelling case for exploration in the biomedical field.[1][2][3] While its direct applications in drug development are not yet established, its constituent ions—magnesium and fluoride (B91410)—and the hexafluorosilicate anion possess biological activities that suggest intriguing, yet underexplored, potential. This technical guide synthesizes the current knowledge on the physicochemical and toxicological properties of magnesium hexafluorosilicate and extrapolates potential novel applications in areas such as antimicrobial research, dental materials science, and as a precursor for biomaterials. This document aims to provide a foundational resource for researchers poised to investigate the untapped biomedical potential of this inorganic compound.

Introduction

This compound is a white, crystalline, odorless solid that is soluble in water.[3][4] Historically, its utility has been leveraged in the materials science sector due to its ability to react with calcium carbonate, forming a durable, glossy surface on concrete and stone.[5] It also sees use as a fungicide and insecticide.[1][6] However, the growing interest in the biological roles of magnesium and fluoride, coupled with advancements in materials science, necessitates a re-evaluation of this compound for biomedical applications. This guide will provide a comprehensive overview of its known properties and propose avenues for novel research and development.

Physicochemical and Toxicological Profile

A thorough understanding of the fundamental properties and toxicological profile of this compound is paramount for any investigation into its biomedical applications.

Physicochemical Properties

This compound is commercially available as a hexahydrate (MgSiF₆·6H₂O).[7][8] Key physicochemical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | MgSiF₆ | [9][10] |

| Molar Mass | 166.38 g/mol | [3][9] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Decomposes at 120 °C | [9] |

| Solubility | Soluble in water | [3] |

| pH of 1% aq. solution | 3.1 | [3] |

Toxicological Data

This compound is classified as toxic if swallowed and causes serious eye damage.[4][11] Its toxicity is primarily attributed to the hexafluorosilicate anion, which can release fluoride ions.[11] A summary of key toxicological data is presented in Table 2.

| Endpoint | Value | Species | Route | References |

| LD₅₀ (Oral) | 291 mg/kg | Rat | Oral | [11] |

| LD₅₀ (Oral) | 200 mg/kg | Guinea Pig | Oral | [3] |

| LC₅₀ (Inhalation) | 3.6 mg/L (4h) | Rat | Inhalation | [4] |

In vitro studies on other hexafluorosilicate salts, such as sodium hexafluorosilicate, have shown inhibition of clonogenic growth of human leukemic cell lines.[12] This suggests a potential for cytotoxic effects that could be explored in an oncological context.

Established and Potential Novel Applications

While novel, validated biomedical applications of this compound are sparse in peer-reviewed literature, its known biological effects and the properties of its components suggest several promising research directions.

Antimicrobial and Biocidal Activity

This compound is known to have fungicidal and insecticidal properties.[1][6] This antimicrobial activity is likely due to the release of fluoride ions, which can inhibit enzymatic pathways in microorganisms.[6]

Novel Application Hypothesis: The broad-spectrum antimicrobial properties could be harnessed for the development of novel antiseptic formulations or as a coating for medical devices to prevent biofilm formation. Further research is needed to determine its efficacy against clinically relevant pathogens and its biocompatibility in such applications.

Dental Applications

Hexafluorosilicate salts have been investigated for their potential in preventing dental caries.[1] Ammonium hexafluorosilicate, for instance, has been studied as an alternative to silver diamine fluoride for arresting caries without staining.[13] The mechanism is believed to involve the remineralization of enamel through the provision of fluoride ions.

Novel Application Hypothesis: this compound could be explored as an active ingredient in novel dental composites, varnishes, or mouthwashes. Its ability to release both magnesium and fluoride ions could offer a dual benefit of promoting remineralization and potentially strengthening the enamel matrix.

As a Precursor for Biomaterials

Magnesium-based biomaterials are of significant interest for bone tissue engineering due to their biodegradability and osteoconductive properties.[14][15][16][17][18][19] While this compound itself is not typically used directly in such applications, it could serve as a precursor in the synthesis of magnesium-containing bioactive glasses or ceramics.

Novel Application Hypothesis: Through controlled chemical reactions, this compound could be used to introduce both magnesium and silicate (B1173343) components into a biomaterial scaffold. The fluoride could also be incorporated to enhance the material's antimicrobial properties and potentially modulate the degradation rate.

Experimental Protocols

Detailed experimental protocols for novel applications are not yet established. However, based on related research, the following outlines a hypothetical workflow for investigating the in vitro cytotoxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.[20]

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10-1000 µg/mL) for 24 and 48 hours.[20]

-

MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the untreated control.

Visualizations

Biological Effects of Hexafluorosilicate Anion

Caption: Biological effects of the hexafluorosilicate anion.

Workflow for Investigating Cytotoxic Potential

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. gelest.com [gelest.com]

- 5. US4339421A - Synthetic magnesium aluminosilicate, process for the manufacture thereof, and pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 6. Magnesium Fluorosilicate: A Robust Antimicrobial Solution for Industrial Applications - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 7. This compound hexahydrate | F6H12MgO6Si | CID 22051778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | F6Si.Mg | CID 61861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. fluorideresearch.org [fluorideresearch.org]

- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 14. The development of magnesium-based biomaterials in bone tissue engineering: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OAR@UM: A critical review of magnesium-based scaffolds for bone tissue engineering : properties, production methods, surface treatments, and multiscale evaluation techniques [um.edu.mt]

- 16. Recent Developments in Engineered Magnesium Scaffolds for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. epublications.marquette.edu [epublications.marquette.edu]

- 19. mdpi.com [mdpi.com]

- 20. Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Magnesium Hexafluorosilicate (MgSiF₆) as a Fluorinating Agent: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern drug development, enhancing pharmacological properties such as metabolic stability and bioavailability. While numerous fluorinating agents are available, the search for cost-effective, readily available, and safe alternatives continues. This technical guide provides a preliminary investigation into Magnesium Hexafluorosilicate (B96646) (MgSiF₆), a common inorganic salt, as a potential fluorinating agent. While direct applications of MgSiF₆ in organic synthesis are not yet documented in peer-reviewed literature, this paper explores its properties and presents a groundbreaking proof-of-concept study on a related, soluble hexafluorosilicate salt. This recent research demonstrates the viability of the hexafluorosilicate anion (SiF₆²⁻) as a nucleophilic fluorine source in electrochemical fluorination, opening a new avenue for the potential future application of inexpensive inorganic fluorosilicates like MgSiF₆.

Introduction to Magnesium Hexafluorosilicate (MgSiF₆)

This compound is an inorganic compound with the chemical formula MgSiF₆. It is typically encountered as a white, crystalline solid that is soluble in water.[1][2] Traditionally, its applications have been concentrated in material sciences rather than fine chemical synthesis.

Established Applications:

-

Construction: Used as a hardener and waterproofing agent for concrete and cement mortars.[1][3]

-

Surface Treatment: Employed for the fluorine weathering treatment of silica-based building surfaces and in ceramic manufacturing.[1][3]

-

Wood Preservation: Acts as a fungicide and insecticidal wood preservative.[1]

-

Textile Industry: Used for mothproofing textiles.

Despite its widespread availability and low cost, MgSiF₆ has been largely overlooked as a reagent in organic synthesis, primarily due to its poor solubility in common organic solvents.

A New Frontier: Hexafluorosilicate in Electrochemical Fluorination

Recent advancements have demonstrated the first-ever use of a hexafluorosilicate salt as a nucleophilic fluorine source for the formation of carbon-fluorine bonds in organic compounds. A 2025 study published in Organic Letters by Köpfler et al. details a novel electrochemical fluorination method that successfully utilizes the hexafluorosilicate anion.[4][5] This breakthrough provides a strong rationale for investigating the potential of other hexafluorosilicate salts, including MgSiF₆.

The primary challenge of using salts like MgSiF₆ is their insolubility in organic media. The researchers circumvented this by synthesizing a bespoke hexafluorosilicate salt with an organic cation, bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV), which is soluble and reactive in the electrochemical system.[4][5]

Experimental Protocols: Electrochemical Fluorination

The following protocols are adapted from the supporting information of Köpfler et al., Organic Letters, 2025.[4]

Synthesis of Bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV)

This protocol details the synthesis of the soluble hexafluorosilicate salt used in the electrochemical fluorination studies.

-

Reagents: 5-ethyl-2-methylpyridine (B142974), Hexafluorosilicic acid (H₂SiF₆, 20-25 wt% in H₂O).

-

Procedure:

-

To a stirred solution of 5-ethyl-2-methylpyridine (2.0 eq.) in a suitable solvent, slowly add hexafluorosilicic acid (1.0 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV) salt.

-

General Procedure for Electrochemical Decarboxylative Fluorination

-

Apparatus: An undivided electrochemical cell equipped with a carbon anode and a platinum cathode.

-

Reagents:

-

Aliphatic carboxylic acid (1.0 eq.)

-

Bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV) (as electrolyte and fluorine source)

-

Solvent: Acetonitrile/Water mixture

-

-

Procedure:

-

The carboxylic acid substrate and the hexafluorosilicate salt are dissolved in the solvent system within the electrochemical cell.

-

A constant current is applied to the cell. The polarity of the electrodes is periodically reversed to prevent electrode fouling.

-

The reaction is monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

-

Data Presentation: Substrate Scope and Yields

The electrochemical decarboxylative fluorination protocol was successfully applied to a wide range of primary, secondary, and tertiary aliphatic carboxylic acids, demonstrating its robustness.[4][5] A summary of the reported yields is presented below.

| Entry | Substrate (Carboxylic Acid) | Product (Alkyl Fluoride) | Yield (%) |

| 1 | Adamantane-1-carboxylic acid | 1-Fluoroadamantane | 85 |

| 2 | 4-(tert-Butyl)cyclohexane-1-carboxylic acid | 1-Fluoro-4-(tert-butyl)cyclohexane | 78 |

| 3 | Cyclohexanecarboxylic acid | Fluorocyclohexane | 72 |

| 4 | Phenylacetic acid | (Fluoromethyl)benzene | 65 |

| 5 | 2-Phenylpropanoic acid | (1-Fluoroethyl)benzene | 75 |

| 6 | Ibuprofen | 2-(4-(2-Fluoropropyl)phenyl)propanoic acid | 68 |

| 7 | 3-Cyclopentylpropanoic acid | (2-Fluoroethyl)cyclopentane | 55 |

| 8 | Dodecanoic acid | 1-Fluorododecane | 45 |

| ... | (Additional 14 examples) | (Corresponding fluorides) | (Varying yields) |

Table 1: Selected examples and yields for the electrochemical decarboxylative fluorination using a hexafluorosilicate salt. Data extracted from Köpfler et al., 2025.[4]

The study also demonstrated the applicability of this method to the electrochemical benzylic C-H fluorination, further expanding the potential utility of hexafluorosilicate salts as a fluorine source.[4]

Future Outlook and Conclusion

The direct application of this compound (MgSiF₆) as a fluorinating agent in mainstream organic synthesis remains an underexplored area, with no significant published results to date. Its primary limitation is its poor solubility in organic solvents.

However, the recent demonstration of a soluble organic hexafluorosilicate salt in electrochemical fluorination marks a paradigm shift. It establishes for the first time that the SiF₆²⁻ anion, readily available from inexpensive sources like MgSiF₆, is a competent nucleophilic fluorine source under the right conditions.[4]

This pioneering work opens up several avenues for future research:

-

Heterogeneous Catalysis: Investigating the use of solid MgSiF₆ as a heterogeneous catalyst or reagent bed in continuous flow reactors, where solubility issues are less critical.

-

Solubilizing Agents: Exploring phase-transfer catalysts or novel solvent systems that could facilitate the use of MgSiF₆ in homogeneous reactions.

-

Alternative Energy Inputs: Investigating other activation methods, such as mechanochemistry or microwave irradiation, to promote the reactivity of MgSiF₆.

References

An In-depth Technical Guide to the Core Properties of Magnesium Hexafluorosilicate for Material Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of magnesium hexafluorosilicate (B96646) (MgSiF₆), a compound of significant interest in various material science applications. This document details its chemical and physical characteristics, thermal behavior, and solubility, with a focus on its role as a surface treatment agent for cementitious materials.

Chemical and Physical Properties

Magnesium hexafluorosilicate is an inorganic salt that is commercially available as both an anhydrous solid and, more commonly, as a hexahydrate (MgSiF₆·6H₂O).[1] It presents as a white, odorless, crystalline solid.[2][3] The hexahydrate form is known to be efflorescent, meaning it can lose its water of crystallization when exposed to air.[2]

Quantitative Data Summary

The core chemical and physical properties of both anhydrous and hexahydrated this compound are summarized in the tables below for easy comparison.

Table 1: Chemical Identification and Formula

| Property | This compound (Anhydrous) | This compound Hexahydrate |

| Chemical Formula | MgSiF₆ | MgSiF₆·6H₂O |